7-Hydroxyisoquinoline Exhibits a Markedly Lower pKa (5.68) Than Its 6-, 8-, and 5-Hydroxy Isomers, Enabling Unique Protonation-State Control
The pKa of 7-hydroxyisoquinoline (5.68 at 20 °C) is significantly lower than that of 6-hydroxyisoquinoline (9.15 at 25 °C), 8-hydroxyisoquinoline (8.40, predicted), and 5-hydroxyisoquinoline (8.53, predicted) [1]. This nearly 3.5-unit difference relative to the 6-isomer translates to a >3000-fold difference in acid dissociation constant, indicating that 7-hydroxyisoquinoline is a far stronger acid under identical conditions. The parent isoquinoline has a pKa of 5.14, while quinoline exhibits a pKa of ~4.9, placing 7-hydroxyisoquinoline in a distinct basicity window that influences its behavior in acid-base catalysis and extraction protocols [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 5.68 (at 20 °C) |
| Comparator Or Baseline | 6-Hydroxyisoquinoline: 9.15 (at 25 °C); 8-Hydroxyisoquinoline: 8.40 (predicted); 5-Hydroxyisoquinoline: 8.53 (predicted); Isoquinoline: 5.14; Quinoline: 4.85–4.97 |
| Quantified Difference | ΔpKa = −3.47 vs. 6-hydroxyisoquinoline; ΔpKa = −2.72 vs. 8-hydroxyisoquinoline; ΔpKa = −2.85 vs. 5-hydroxyisoquinoline |
| Conditions | Aqueous solution, 20–25 °C (experimental for 7-OH, predicted for others) |
Why This Matters
The substantially lower pKa of 7-hydroxyisoquinoline makes it a stronger acid than its positional isomers, directly impacting its solubility profile in basic media, its suitability as a ligand for metal coordination at near-neutral pH, and its performance in pH-controlled separation and purification processes.
- [1] ChemWhat. (n.d.). 7-Hydroxyisoquinoline CAS#: 7651-83-4. ChemWhat Database. (for 7-OH pKa); Weikeqi Biotech. (n.d.). 6-Hydroxyisoquinoline. Weikeqi Product Page. (for 6-OH pKa); ChemicalBook. (n.d.). 8-Hydroxyisoquinoline (CAS 3482-14-2); 5-Hydroxyisoquinoline (CAS 2439-04-5). ChemicalBook Database. (for 8-OH and 5-OH pKa). View Source
- [2] Wikipedia. (2005). Isoquinoline. (for isoquinoline pKa); Chembase. (n.d.). Quinoline. Chembase Database. (for quinoline pKa). View Source
